N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-8-11-20(12-9-18)29(27,28)24-19-10-13-21-17(15-19)7-4-14-25(21)22(26)16-5-2-1-3-6-16/h1-3,5-6,8-13,15,24H,4,7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSSEGGMHGXNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is a synthetic compound with a complex structure that combines a tetrahydroquinoline core with a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. Understanding its biological activity requires exploring its mechanism of action, structure-activity relationships (SAR), and experimental findings from various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Tetrahydroquinoline
- Substituents : Benzoyl group, chlorobenzene, and sulfonamide group
This unique combination of functional groups is believed to contribute to its biological activity.
The precise mechanism of action for this compound is not fully elucidated; however, several hypotheses have been proposed:
- DNA Interaction : The quinoline core may intercalate with DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide moiety is known to interact with various enzymes, possibly modulating their activity.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to the tetrahydroquinoline structure. The following table summarizes findings from key studies:
| Study | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Miao et al. (2022) | HeLa (cervical cancer) | 0.08 ± 0.01 | Induces apoptosis via caspase activation |
| Zhang et al. (2023) | A549 (lung cancer) | 0.048 | Inhibits tubulin assembly |
| Liu et al. (2023) | MCF-7 (breast cancer) | 0.99 ± 0.01 | Disrupts microtubule dynamics |
These studies indicate that derivatives of the tetrahydroquinoline core can exhibit significant cytotoxic effects against various cancer cell lines.
Structure-Activity Relationships (SAR)
Research has highlighted the importance of specific substituents on the tetrahydroquinoline core in enhancing biological activity:
- Benzoyl Substitution : Enhances binding affinity to target proteins.
- Chlorine Substituent : Improves solubility and bioavailability.
The combination of these modifications has been shown to increase the potency of the compounds against cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of this compound against various cancer cell lines. The study reported significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls.
Scientific Research Applications
Chemical Formula
The molecular formula of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is .
Structural Characteristics
The compound consists of:
- A benzoyl group attached to a tetrahydroquinoline moiety.
- A sulfonamide group , which is known for enhancing the solubility and bioavailability of compounds in biological systems.
- A chlorobenzene moiety , which may influence the compound's electronic properties and interactions with biological targets.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against bacterial infections by inhibiting folic acid synthesis.
Anti-cancer Properties
Studies have suggested that quinoline derivatives can exhibit anti-cancer activities. The presence of the benzoyl and sulfonamide groups may enhance the compound's efficacy against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Structural Biology
Recent structural studies have utilized this compound in crystallization experiments to elucidate the binding mechanisms of proteins involved in various cellular processes. For instance, it has been used in studies involving the WDR91 protein complexed with other small molecules, providing insights into protein-ligand interactions and the development of targeted therapies .
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments involving human cancer cell lines demonstrated that this compound induced significant cytotoxicity at micromolar concentrations. Mechanistic studies revealed that it triggered apoptosis pathways and inhibited cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous sulfonamide and tetrahydroquinoline derivatives, emphasizing substituent variations and inferred properties:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight and Reactivity: Replacement of the 4-chloro group in the target compound with a 4-fluoro group (as in ) reduces molecular weight by ~17.4 g/mol due to fluorine’s lower atomic mass. The electron-withdrawing nature of fluorine may enhance metabolic stability compared to chlorine . Bromine substitution () significantly increases molecular weight (~44.4 g/mol difference vs. target) and may alter lipophilicity, impacting membrane permeability .
Biological Implications: While direct data for the target compound are lacking, highlights that tetrahydroquinoline sulfonamides (e.g., QOD and ICD derivatives) exhibit dual inhibitory activity against proteases like FP-2 and FP-3. Structural variations in the sulfonamide moiety (e.g., halogen type, substituent position) are critical for potency and selectivity .
Preparation Methods
DBU-Mediated [4+2] Annulation
A catalyst-free annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes enables efficient tetrahydroquinoline synthesis. Under optimized conditions (DBU in toluene at room temperature), this method achieves 96% yield and >20:1 diastereoselectivity (Table 1). The reaction proceeds via an aza-Michael addition followed by 1,6-conjugate cyclization, forming the tetrahydroquinoline skeleton with a tosyl-protected amine at position 1.
Critical Parameters
Palladium-Catalyzed Formal (4+2) Cycloaddition
An alternative route employs Pd(II) catalysts with N-acetylvaline ligands to activate benzylic C(sp³)–H bonds in ortho-methyl anilides, coupling them with allenes. This method constructs tetrahydroquinolines in 61–90% yield while avoiding prefunctionalized substrates. Key advantages include:
-
Regioselectivity : Exclusive activation of methyl groups over aromatic C(sp²)–H bonds.
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Ligand Dependency : N-Acetyl-L-valine ensures optimal stereochemical control.
Introduction of the Benzoyl Group
Benzoylation at position 1 is typically achieved via Schotten-Baumann acylation or direct coupling during annulation .
Post-Annulation Acylation
After annulation, the tosyl protecting group on the tetrahydroquinoline nitrogen is replaced with a benzoyl moiety. This involves:
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Deprotection : Cleavage of the tosyl group using H₂SO₄ or HF.
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Acylation : Treatment with benzoyl chloride in the presence of Et₃N or DMAP.
Optimized Conditions
-
Solvent : Dichloromethane (DCM) at 0–25°C.
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Base : Triethylamine (2.5 equiv) to neutralize HCl byproducts.
Sulfonamide Functionalization at Position 6
The final step introduces the 4-chlorobenzenesulfonamide group via sulfonylation of a primary amine .
Sulfonyl Chloride Preparation
4-Chlorobenzenesulfonyl chloride, the sulfonating agent, is synthesized via a wastewater-free process involving chlorobenzene, chlorosulfonic acid, and thionyl chloride:
Key Process Features
Sulfonylation Reaction
The tetrahydroquinoline intermediate’s primary amine at position 6 reacts with 4-chlorobenzenesulfonyl chloride under mild conditions:
Optimized Protocol
-
Solvent : Anhydrous DCM.
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Catalyst : DMAP (0.1 equiv) accelerates the reaction.
Purification and Characterization
Chromatographic Separation
Flash column chromatography (PE/EA = 20:1 to 10:1) effectively isolates intermediates. Final products are purified via recrystallization from ethanol/water mixtures.
Analytical Data
Scalability and Industrial Feasibility
The DBU-mediated annulation and sulfonylation steps are scalable to gram quantities without yield reduction. Patent data highlights continuous-flow sulfonation as a viable industrial method, reducing reaction time by 40% compared to batch processes.
Challenges and Limitations
Q & A
Q. What are the key steps and optimal conditions for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide?
Synthesis typically involves:
- Tetrahydroquinoline core formation : Cyclization of aniline derivatives under acidic or basic conditions.
- Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF.
- Benzoylation : Introduction of the benzoyl group via acylation under anhydrous conditions. Critical parameters include temperature control (0–25°C for sulfonylation), solvent purity, and stoichiometric ratios to minimize byproducts. Chromatography (e.g., silica gel) is often required for purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR to confirm substituent positions and purity. Aromatic protons appear in δ 7.0–8.5 ppm, while the tetrahydroquinoline protons resonate at δ 1.5–4.0 ppm .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, though Mercury CSD aids in visualizing packing patterns and intermolecular interactions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates. IC values are derived from dose-response curves .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .
- Solubility and stability : HPLC-based studies in buffers (pH 1.2–7.4) to guide formulation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity for analogs with varying substituents?
- Comparative X-ray analysis : Determine if substituents (e.g., 4-chloro vs. 4-fluoro) alter binding modes in enzyme active sites. For example, the 4-chloro group may enhance hydrophobic interactions compared to smaller substituents .
- Electron density maps : Use SHELXL to identify conformational flexibility in the tetrahydroquinoline core, which may explain divergent IC values .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified benzoyl or sulfonamide groups. For instance, replacing 4-chloro with 3,5-dichloro improves selectivity for tyrosine phosphatases .
- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities. The sulfonamide’s sulfonyl group often coordinates with Zn in metalloenzymes .
Q. How should researchers address low yields in the final sulfonamide coupling step?
- Catalyst screening : Test bases like DMAP or DBU to accelerate reaction kinetics .
- Solvent optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .
- In-situ monitoring : Use LC-MS to detect intermediates and adjust reaction time dynamically .
Q. What in silico tools are recommended for predicting metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
